2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione
CAS No.: 341968-26-1
Cat. No.: VC2614193
Molecular Formula: C13H12BrNO2
Molecular Weight: 294.14 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione - 341968-26-1](/images/structure/VC2614193.png)
Specification
CAS No. | 341968-26-1 |
---|---|
Molecular Formula | C13H12BrNO2 |
Molecular Weight | 294.14 g/mol |
IUPAC Name | 2-[(4-bromophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one |
Standard InChI | InChI=1S/C13H12BrNO2/c14-9-4-6-10(7-5-9)15-8-11-12(16)2-1-3-13(11)17/h4-8,16H,1-3H2 |
Standard InChI Key | HTBJYHMLYRXFQF-UHFFFAOYSA-N |
SMILES | C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Br)O |
Canonical SMILES | C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Br)O |
Introduction
Chemical Structure and Properties
Molecular Identity and Composition
2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione has the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol. The compound is identified by CAS number 341968-26-1 and can be represented by several structural identifiers, including the InChI key HTBJYHMLYRXFQF-UHFFFAOYSA-N. Its IUPAC name can also be expressed as 2-[(4-bromophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one, which reflects its tautomeric form. The compound's canonical SMILES notation, C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Br)O, provides a linear representation of its structure that can be used in computational chemistry applications.
Structural Features and Characteristics
The structure of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione consists of several key components that define its chemical behavior. The cyclohexanedione portion forms a six-membered ring with two carbonyl groups, which serves as the core scaffold of the molecule. The 4-bromoaniline group contributes an aromatic character and a reactive bromine substituent at the para position. These structural elements are connected through a methylene bridge, which creates a conjugated system that influences the electronic distribution throughout the molecule. This specific arrangement of atoms results in a compound with multiple reactive sites that can participate in diverse chemical transformations.
Physical and Chemical Properties
Based on its structure and comparison with related compounds, 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione is likely a crystalline solid at room temperature. Similar compounds like 2-methyl-1,3-cyclohexanedione exist as powders or crystalline solids with relatively high melting points, suggesting that our target compound would display similar physical characteristics . The presence of multiple functional groups, including carbonyl groups and an amine linkage, would contribute to intermolecular hydrogen bonding, potentially resulting in limited water solubility but better solubility in polar organic solvents. The compound's reactivity is influenced by its functional groups, with the carbonyl groups, bromine substituent, and imine linkage serving as primary sites for chemical reactions.
Synthesis Methods and Approaches
Theoretical Synthetic Routes
The synthesis of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione would likely involve a condensation reaction between 1,3-cyclohexanedione and 4-bromoaniline. This type of reaction typically proceeds through nucleophilic attack by the amine nitrogen on one of the carbonyl carbons, followed by elimination of water to form the imine linkage. The reaction conditions would need to be carefully controlled to ensure selectivity and high yield. Potential catalysts could include mild acids to activate the carbonyl group, making it more susceptible to nucleophilic attack. The synthesis would likely require an appropriate solvent system that facilitates the reaction while allowing for efficient product isolation.
Purification and Analysis Methods
After synthesis, purification of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione would likely involve techniques such as recrystallization from appropriate solvent systems, column chromatography, or a combination of methods to achieve high purity. The purified compound could be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis. These methods would confirm the structure and purity of the synthesized compound. X-ray crystallography could provide definitive confirmation of the three-dimensional structure if suitable crystals can be grown.
Chemical Reactions and Transformations
Reactions at the Carbonyl Groups
The carbonyl groups in 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione represent important sites for chemical reactions. These groups can undergo nucleophilic addition reactions with various reagents, leading to a range of derivatives. Reduction of the carbonyl groups using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could yield corresponding alcohols. The reactivity pattern would likely be influenced by the conjugated system that includes the imine linkage, potentially leading to selective reactivity at one of the carbonyl groups. Additionally, the carbonyl groups could participate in condensation reactions with nucleophiles, further expanding the range of possible derivatives.
Transformations Involving the Bromine Substituent
The bromine atom at the para position of the aniline ring provides opportunities for various transformations. This position could undergo metal-catalyzed coupling reactions, similar to those described for related compounds . For example, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings could be employed to introduce new carbon-carbon bonds at this position. Alternatively, nucleophilic aromatic substitution reactions might be possible under appropriate conditions. These transformations would allow for significant structural modifications, potentially leading to a library of derivatives with varied properties and applications.
Reactions at the Imine Linkage
The imine linkage (C=N) in 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione represents another site for potential chemical transformations. This group could undergo hydrolysis under acidic conditions to regenerate the original amine and carbonyl components. Alternatively, reduction of the imine using reagents such as sodium cyanoborohydride (NaCNBH3) could yield the corresponding amine. The imine might also participate in cycloaddition reactions, providing access to heterocyclic derivatives. The reactivity of this linkage would be influenced by the electronic effects of the adjacent groups, including the cyclohexanedione ring and the bromoaniline moiety.
Theoretical Biological Activity
Structure-Activity Relationships
Comparison with Related Compounds
Structural Similarities and Differences
Comparing 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione with related compounds provides insights into its unique characteristics. 5-(4-Bromophenyl)cyclohexane-1,3-dione (C12H11BrO2) shares the cyclohexanedione core and features a bromophenyl group, but lacks the methylene bridge and the amino linkage present in our target compound . This structural difference would significantly impact the reactivity and potential applications of these compounds. Similarly, 2-methyl-1,3-cyclohexanedione (C7H10O2) features the same cyclohexanedione core but with a simple methyl substituent instead of the more complex bromoaniline-methylene group . These structural variations would lead to significant differences in physical properties, chemical reactivity, and potential biological activities.
Comparative Chemical Reactivity
The chemical reactivity of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione would be distinct from that of related compounds due to its specific arrangement of functional groups. While all of the compared compounds share the cyclohexanedione core and would exhibit some similar reactions at the carbonyl groups, our target compound has additional reactive sites. The bromine substituent allows for potential cross-coupling reactions, as discussed earlier. The imine linkage introduces possibilities for hydrolysis or reduction. In contrast, 5-(4-Bromophenyl)cyclohexane-1,3-dione lacks the imine linkage but might undergo similar reactions at the bromine position . 2-Methyl-1,3-cyclohexanedione has a much simpler structure with fewer reactive sites, limiting its potential for diverse chemical transformations . These differences in reactivity would influence the utility of these compounds in synthetic applications.
Future Research Directions
Synthetic Methodology Development
Future research on 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione could focus on developing efficient and scalable synthetic routes. This might involve exploring different catalysts, solvents, and reaction conditions to optimize yield and selectivity. Novel approaches such as microwave-assisted synthesis or continuous flow chemistry could be investigated to improve efficiency. Additionally, green chemistry principles could be applied to develop more environmentally friendly synthetic methods, potentially reducing the use of hazardous reagents and solvents. These advancements in synthetic methodology would facilitate access to the compound and its derivatives, supporting further research into their properties and applications.
Structure-Activity Relationship Studies
Systematic modification of the structure of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione could lead to a better understanding of how structural features influence properties and potential biological activities. Researchers could create a library of derivatives by making targeted changes to the core structure, such as replacing the bromine with other substituents, modifying the cyclohexanedione ring, or altering the connection between these components. Each modification would potentially affect physical properties, chemical reactivity, and biological activity in different ways. By carefully analyzing these structure-activity relationships, researchers could identify promising derivatives for specific applications and gain insights into the underlying mechanisms of action.
Advanced Computational Studies
Computational methods could provide valuable insights into the properties and behavior of 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione. Quantum mechanical calculations could be used to investigate the electronic structure of the compound, providing information about charge distribution, reactivity, and spectroscopic properties. Molecular docking and molecular dynamics simulations could explore potential interactions with biological targets, helping to predict biological activity and guide the design of derivatives with enhanced properties. These computational approaches would complement experimental studies and could potentially accelerate the discovery and development of new applications for this compound.
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